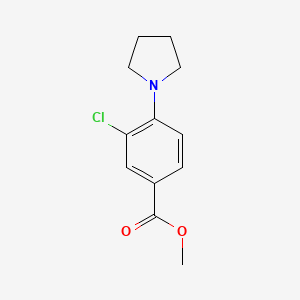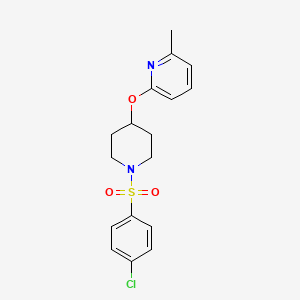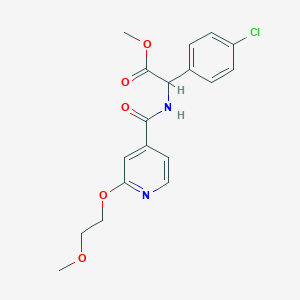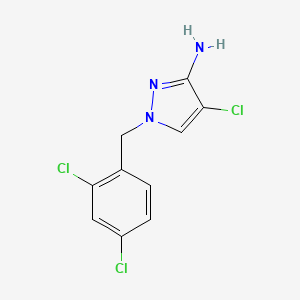![molecular formula C14H11F6N5O2 B2516388 [(E)-2-{1-[3,5-ビス(トリフルオロメチル)フェニル]-4-ニトロ-1H-1,2,3-トリアゾール-5-イル}エテニル]ジメチルアミン CAS No. 477890-37-2](/img/structure/B2516388.png)
[(E)-2-{1-[3,5-ビス(トリフルオロメチル)フェニル]-4-ニトロ-1H-1,2,3-トリアゾール-5-イル}エテニル]ジメチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine is a complex organic compound characterized by the presence of trifluoromethyl groups, a nitro group, and a triazole ring
科学的研究の応用
[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
準備方法
The synthesis of [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the nitro group: Nitration of the triazole ring using a nitrating agent such as nitric acid.
Addition of the trifluoromethyl groups:
Formation of the final compound: The final step involves the coupling of the triazole derivative with dimethylamine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反応の分析
[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Addition: The double bond in the compound can undergo addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural features and the nature of the target. The trifluoromethyl groups and nitro group play crucial roles in modulating the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic transformations.
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent in various chemical reactions.
The uniqueness of [(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine lies in its combination of functional groups and the resulting properties, which make it suitable for a wide range of applications in different fields.
特性
IUPAC Name |
(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N5O2/c1-23(2)4-3-11-12(25(26)27)21-22-24(11)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZGHKXYVXJFQW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)
![3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole](/img/structure/B2516307.png)


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)

![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)
![6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2516318.png)

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)
![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)
![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)
![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2516325.png)

